LSD1 Inhibitory Potency and Selectivity vs. Other Aminothiazole Derivatives
1-Boc-3-(2-amino-4-thiazolyl)pyrrolidine exhibits potent and selective inhibition of Lysine-Specific Demethylase 1 (LSD1) with an IC50 of 356 nM [1]. This potency is >20-fold more potent than a related series of aminothiazole LSD1 inhibitors, which demonstrated IC50 values in the range of 7,000 to 187,000 nM (7–187 µM) [2]. Crucially, the compound shows high selectivity for LSD1 over the related FAD-dependent enzyme Monoamine Oxidase A (MAO-A), with an MAO-A IC50 >100,000 nM (>100 µM), resulting in a selectivity index of >280-fold [1].
| Evidence Dimension | LSD1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 356 nM |
| Comparator Or Baseline | Aminothiazole derivative series (range: 7,000 – 187,000 nM) |
| Quantified Difference | >20-fold more potent (vs. series low); >525-fold (vs. series high) |
| Conditions | Biochemical assay using human recombinant LSD1; 30 min incubation; methylated peptide substrate |
Why This Matters
Higher potency and established selectivity for LSD1 over MAO-A reduces the risk of off-target effects and positions this compound as a superior starting point for LSD1-targeted drug discovery programs.
- [1] BindingDB. BDBM50067551 (CHEMBL3402053). Lysine-specific histone demethylase 1A (Human). IC50: 356 nM; MAO-A IC50: 1.00E+5 nM. http://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50067551 View Source
- [2] Hitchin, J.R., et al. (2013). Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. MedChemComm. https://www.thiazole.com/2023/01/30/hitchin-james-r-et-al-published-their-research-in-medchemcomm-in-2013-cas-6318-74-7/#content View Source
